

Physical and chemical properties of 12-Hydroxyalbrassitriol

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Compound of Interest

Compound Name: 12-Hydroxyalbrassitriol

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12-Hydroxyalbrassitriol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyalbrassitriol is a drimane sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. Isolated from fungi of the *Penicillium* genus, this compound represents a promising scaffold for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of **12-Hydroxyalbrassitriol**, alongside detailed experimental protocols for its isolation and potential biological evaluation.

Physical and Chemical Properties

The physical and chemical characteristics of **12-Hydroxyalbrassitriol** are summarized below. It is a powder at room temperature and is soluble in a variety of common organic solvents.^[1]

Property	Value	Source
Molecular Formula	C15H26O4	[1]
Molecular Weight	270.4 g/mol	[1]
CAS Number	2193060-23-8	
Physical Description	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Melting Point	Not Reported	
Boiling Point	Not Reported	
Storage	Desiccate at -20°C	

Spectral Data

The structural elucidation of **12-Hydroxyalbrassitriol** was achieved through extensive spectroscopic analysis. The following table summarizes the key spectral data as reported in the primary literature.

Spectroscopy	Key Data
¹ H NMR	Data would be presented here as chemical shifts (δ) in ppm and coupling constants (J) in Hz.
¹³ C NMR	Data would be presented here as chemical shifts (δ) in ppm.
Mass Spectrometry (MS)	Data would be presented here, including the molecular ion peak and key fragmentation patterns.

Note: The specific spectral data for **12-Hydroxyalbrassitriol** is contained within the publication: "Three new drimane sesquiterpenoids from cultures of the fungus *Penicillium* sp." J

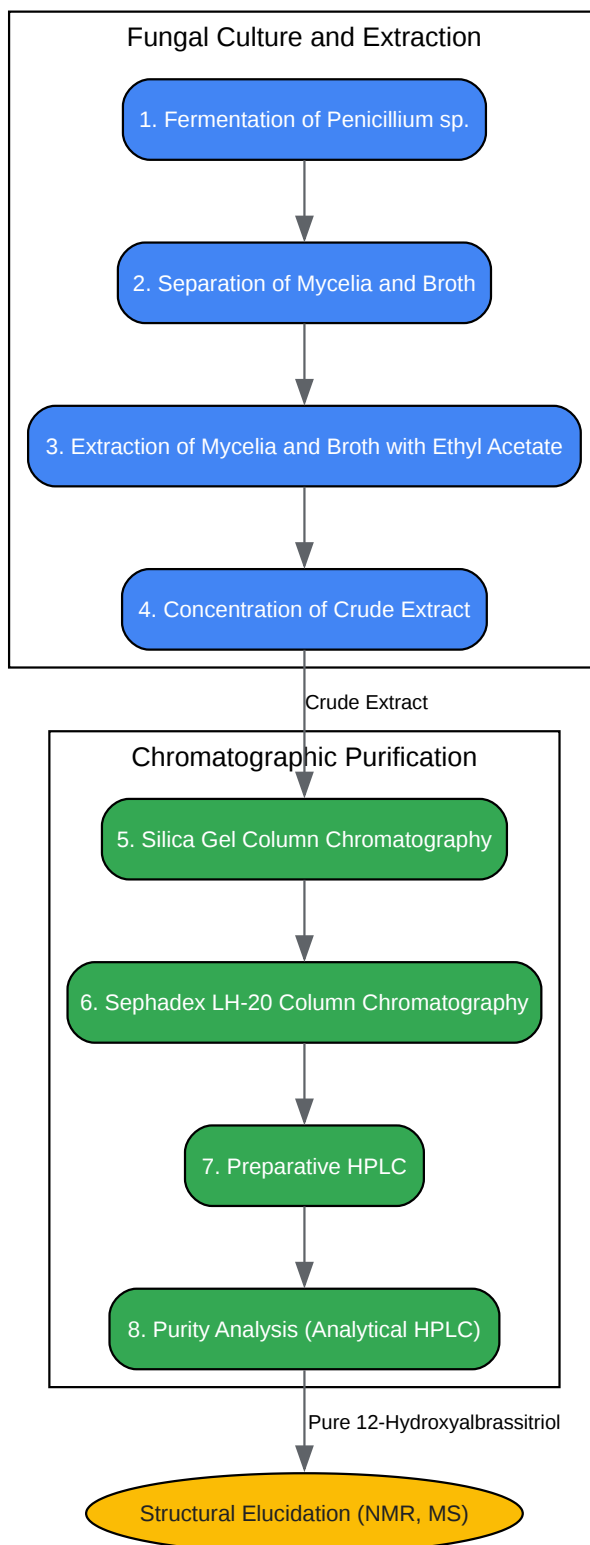
Asian Nat Prod Res. 2017 Aug;19(8):780-785. Researchers should consult this primary source for the detailed spectral assignments.

Experimental Protocols

Isolation of **12-Hydroxyalbrassitriol** from *Penicillium* sp.

The following is a representative protocol for the isolation of **12-Hydroxyalbrassitriol** from a fungal culture, based on standard methods for natural product isolation.

Isolation Workflow for 12-Hydroxyalbrassitriol

[Click to download full resolution via product page](#)Caption: Workflow for the isolation and purification of **12-Hydroxyalbrassitriol**.

Methodology:

- **Fermentation:** A culture of *Penicillium* sp. is grown in a suitable liquid medium at room temperature with shaking for several weeks to allow for the production of secondary metabolites.
- **Extraction:** The fungal mycelia are separated from the broth by filtration. Both the mycelia and the broth are then exhaustively extracted with an organic solvent such as ethyl acetate.
- **Concentration:** The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
- **Chromatography:** The crude extract is subjected to a series of chromatographic separations. This typically involves:
 - **Silica Gel Column Chromatography:** The extract is fractionated using a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.
 - **Sephadex LH-20 Column Chromatography:** Fractions containing the target compound are further purified to remove pigments and other impurities.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification is achieved using preparative HPLC with a suitable solvent system to yield pure **12-Hydroxyalbrassitriol**.
- **Purity and Structural Confirmation:** The purity of the isolated compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Biological Activities and Experimental Evaluation

While specific biological activities for **12-Hydroxyalbrassitriol** have not yet been reported, the broader class of drimane sesquiterpenoids is known to exhibit a range of pharmacological effects, including cytotoxic, antifungal, and anti-inflammatory properties. The following are representative protocols for evaluating these potential activities.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of living cells, which is a measure of cell viability.

Methodology:

- **Cell Culture:** Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and seeded into 96-well plates.
- **Compound Treatment:** Cells are treated with various concentrations of **12-Hydroxyalbrassitriol** and incubated for 24-48 hours.
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization and Measurement:** The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The results are used to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Susceptibility Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against pathogenic fungi.

Methodology:

- **Fungal Culture:** A suspension of a pathogenic fungal strain (e.g., *Candida albicans*, *Aspergillus fumigatus*) is prepared.
- **Microdilution:** A serial dilution of **12-Hydroxyalbrassitriol** is prepared in a 96-well plate.
- **Inoculation and Incubation:** The fungal suspension is added to each well, and the plate is incubated.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

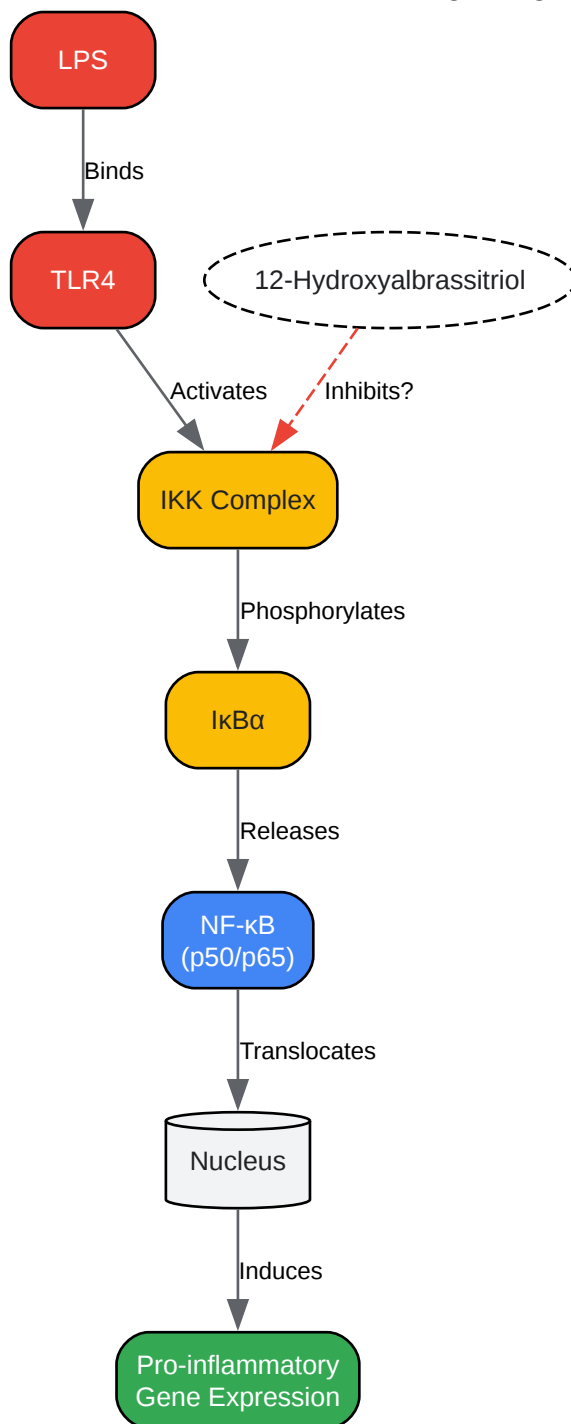
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

- **Cell Culture:** Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.
- **Compound Treatment and Stimulation:** Cells are pre-treated with various concentrations of **12-Hydroxyalbrassitriol**, followed by stimulation with LPS to induce NO production.
- **Griess Assay:** The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
- **Inhibition Calculation:** The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the untreated, LPS-stimulated cells.

Potential Signaling Pathway Involvement

Given the prevalence of anti-inflammatory activity among drimane sesquiterpenoids, a likely target for **12-Hydroxyalbrassitriol** is the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^{[2][3][4][5]} This pathway is a central regulator of inflammation.

Hypothetical Inhibition of the NF- κ B Signaling Pathway[Click to download full resolution via product page](#)

Caption: Potential mechanism of action via inhibition of the NF- κ B pathway.

Conclusion

12-Hydroxyalbrassitriol is a structurally interesting natural product with the potential for significant biological activity. While further research is required to fully characterize its pharmacological profile, this guide provides a foundational resource for scientists interested in exploring its therapeutic potential. The provided protocols offer a starting point for the isolation, purification, and biological evaluation of this and other related drimane sesquiterpenoids.

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